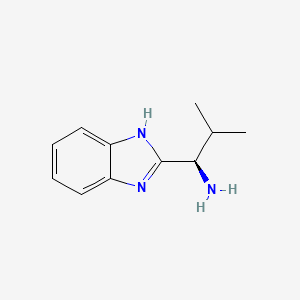

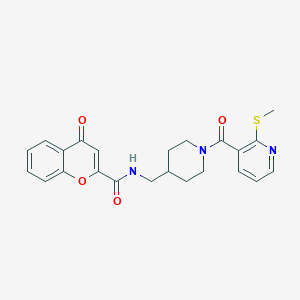

![molecular formula C22H25N3OS2 B3224595 N-((1-(2-(methylthio)benzyl)piperidin-4-yl)methyl)benzo[d]thiazole-2-carboxamide CAS No. 1235037-92-9](/img/structure/B3224595.png)

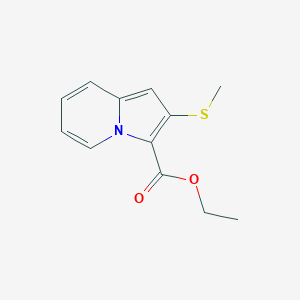

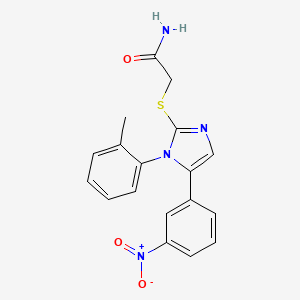

N-((1-(2-(methylthio)benzyl)piperidin-4-yl)methyl)benzo[d]thiazole-2-carboxamide

Vue d'ensemble

Description

N-((1-(2-(methylthio)benzyl)piperidin-4-yl)methyl)benzo[d]thiazole-2-carboxamide is an organic compound distinguished by its multifaceted structure and potential applications across various scientific domains. This molecule combines a benzyl piperidine moiety and a benzo[d]thiazole carboxamide, which contributes to its diverse chemical reactivity and potential biological activities.

Mécanisme D'action

Target of Action

It’s known that piperidine derivatives, which this compound is a part of, are present in more than twenty classes of pharmaceuticals . They play a significant role in the pharmaceutical industry .

Mode of Action

It’s worth noting that the suzuki–miyaura (sm) coupling reaction, a widely-applied transition metal catalyzed carbon–carbon bond forming reaction, is often involved in the synthesis of such compounds . This reaction involves the oxidative addition of formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new Pd–C bond .

Biochemical Pathways

It’s known that piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drug construction . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

Result of Action

Thiazoles, which this compound is a part of, are found in many potent biologically active compounds, such as antimicrobial, antiretroviral, antifungal, and antineoplastic drugs .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

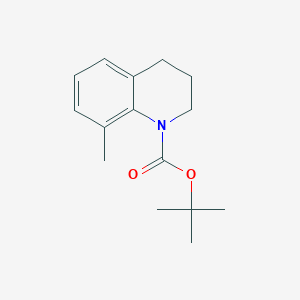

Initial Formation: : The synthesis typically begins with the preparation of the core piperidine structure. A standard method involves the nucleophilic substitution of a halide with a benzylamine derivative.

Thiazole Ring Formation: : The benzo[d]thiazole ring is commonly formed through the condensation of a 2-aminothiophenol with a carboxylic acid derivative under acidic conditions.

Final Coupling: : The final assembly involves coupling the piperidine and benzo[d]thiazole intermediates. This step may use a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) under mild conditions to avoid decomposition.

Industrial Production Methods

Scale-Up Synthesis: : Industrial synthesis would likely focus on optimizing yields and purity. This could involve continuous flow chemistry techniques to improve reaction efficiency and safety.

Purification: : Techniques such as recrystallization or column chromatography would be employed to purify the compound, ensuring it meets industrial standards for purity and consistency.

Analyse Des Réactions Chimiques

Types of Reactions

Oxidation: : The compound can undergo oxidation reactions, especially on the sulfur atom of the thioether group, converting it into sulfoxides or sulfones.

Reduction: : Reduction can occur at the benzothiazole ring, particularly under hydrogenation conditions, leading to the saturation of the heteroaromatic system.

Substitution: : Nucleophilic substitutions are common, especially on the piperidine ring, which can be functionalized with various groups to enhance its properties.

Common Reagents and Conditions

Oxidation: : Hydrogen peroxide (H₂O₂), m-chloroperoxybenzoic acid (m-CPBA) are commonly used.

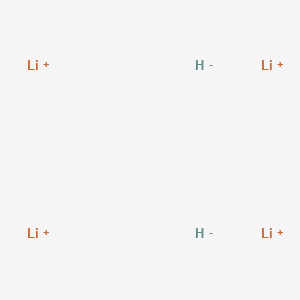

Reduction: : Catalytic hydrogenation using palladium on carbon (Pd/C) or sodium borohydride (NaBH₄).

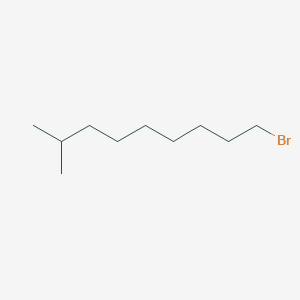

Substitution: : Alkyl halides, acyl chlorides, and anhydrides under basic conditions for nucleophilic substitutions.

Major Products Formed

Oxidation: : Sulfoxides and sulfones.

Reduction: : Reduced benzothiazole derivatives.

Substitution: : Various piperidine derivatives with altered substituents.

Applications De Recherche Scientifique

Chemistry

Catalyst Development: : Used in research for developing new catalysts in organic synthesis due to its reactive groups.

Structural Probes: : Employed as probes in studying the structural dynamics of similar compounds.

Biology

Receptor Studies: : Investigated for interactions with biological receptors, particularly in the study of neurotransmitter systems.

Enzyme Inhibition: : Potential inhibitor in enzyme assays, particularly those involving piperidine and thiazole moieties.

Medicine

Drug Development: : Explored for its pharmacological properties, potentially as an antipsychotic or antidepressant due to the piperidine component.

Diagnostic Tool: : Utilized in the development of diagnostic assays for various biological targets.

Industry

Material Science: : Incorporated in the design of new materials with unique electronic properties.

Polymer Chemistry: : Used as a building block in the synthesis of functional polymers.

Comparaison Avec Des Composés Similaires

Comparison

Structural Comparison: : Compared to compounds like N-benzylpiperidine, this compound includes the additional benzo[d]thiazole moiety, which imparts unique reactivity and stability.

Functional Comparison: : Unlike simpler piperidines, the benzo[d]thiazole component provides additional binding sites and potential biological activity, making it more versatile in research applications.

List of Similar Compounds

N-benzylpiperidine

Benzothiazole-2-carboxamide

Methylthiobenzyl derivatives

This compound, with its complex structure and potential reactivity, offers a rich field for research and application in various scientific domains. Its synthesis and manipulation require careful consideration of reaction conditions and pathways, making it a focal point for advanced chemical and biological studies.

Propriétés

IUPAC Name |

N-[[1-[(2-methylsulfanylphenyl)methyl]piperidin-4-yl]methyl]-1,3-benzothiazole-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H25N3OS2/c1-27-19-8-4-2-6-17(19)15-25-12-10-16(11-13-25)14-23-21(26)22-24-18-7-3-5-9-20(18)28-22/h2-9,16H,10-15H2,1H3,(H,23,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQGMMWSBQSSCCQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=CC=C1CN2CCC(CC2)CNC(=O)C3=NC4=CC=CC=C4S3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H25N3OS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

411.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-Hydroxy-2,3-dihydrobenzo[b][1,4]dioxine-5-carbaldehyde](/img/structure/B3224520.png)

![7-Methyl-5-oxo-5H-thiazolo[3,2-A]pyrimidine-6-carboxylic acid](/img/structure/B3224546.png)

![5-(Acetoxymethyl)-2-methyl-5,6,7,7a-tetrahydro-3ah-pyrano[3,2-d]oxazole-6,7-diyl diacetate](/img/structure/B3224562.png)

![5-(4-{5-[5-(propan-2-yl)-1,2,4-oxadiazol-3-yl]pyridin-2-yl}piperazine-1-carbonyl)-2,1,3-benzothiadiazole](/img/structure/B3224586.png)